
AZD-0284
描述
AZD0284 是一种选择性逆向激动剂,作用于核受体视黄酸相关孤儿受体 γ (RORγ)。 它在治疗寻常型斑块状银屑病和呼吸道疾病方面表现出潜力 . 该化合物已被广泛研究,以评估其抑制人 T 辅助性 17 细胞中白介素 17A (IL-17A) 产生的能力 .
准备方法
AZD0284 的合成涉及多个步骤,包括制备中间体化合物,然后在特定条件下进行反应。详细的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列化学反应合成的,这些反应涉及使用各种试剂和催化剂 . AZD0284 的工业生产方法也是专有的,涉及大规模合成技术,以确保高纯度和高产率 .
化学反应分析
AZD0284 经历了几种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧气或从化合物中去除氢气。氧化反应中常用的试剂包括高锰酸钾和三氧化铬。
还原: 该反应涉及向化合物中添加氢气或从化合物中去除氧气。还原反应中常用的试剂包括氢化铝锂和硼氢化钠。
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,AZD0284 的氧化可能导致形成各种氧化衍生物,而还原可能产生化合物的还原形式 .
科学研究应用
AZD0284 具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物,用于研究核受体视黄酸相关孤儿受体 γ 的功能及其在各种生物过程中的作用.
生物学: AZD0284 用于研究白介素 17A 在免疫反应和炎症中的作用。
作用机制
AZD0284 通过作为核受体视黄酸相关孤儿受体 γ 的逆向激动剂发挥作用。该受体参与调节各种免疫反应,包括白介素 17A 的产生。 通过抑制该受体的功能,AZD0284 降低了白介素 17A 和其他促炎细胞因子的产生 . 该机制涉及的分子靶标和途径包括核受体视黄酸相关孤儿受体 γ 和调节白介素 17A 产生的信号通路 .
相似化合物的比较
AZD0284 作为核受体视黄酸相关孤儿受体 γ 的逆向激动剂,具有很高的选择性和效力,这使得它独一无二。类似的化合物包括该受体的其他逆向激动剂,例如:
化合物 2: 核受体视黄酸相关孤儿受体 γ 的另一种逆向激动剂,已被证明可以抑制来自人原代 T 辅助性 17 细胞的白介素 17A 分泌.
化合物 20: 一种新型的异吲哚啉类核受体视黄酸相关孤儿受体 γ 逆向激动剂,在临床前物种中表现出优异的代谢稳定性和良好的药代动力学.
这些化合物的作用机制相似,但其化学结构和药代动力学特性不同,这使得 AZD0284 成为科学研究和治疗开发中的一种独特且有价值的工具 .
生物活性
AZD-0284 is a selective inverse agonist of the nuclear receptor RORγt (RAR-related orphan receptor gamma), primarily investigated for its potential therapeutic applications in autoimmune diseases, particularly psoriasis. This article delves into the biological activity of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, safety profile, and relevant clinical studies.
This compound functions by inhibiting the activity of RORγt, which is crucial in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are implicated in various autoimmune conditions through their production of pro-inflammatory cytokines such as IL-17A. By acting as an inverse agonist, this compound reduces the secretion of IL-17A from activated Th17 cells, thereby modulating the inflammatory response associated with autoimmune diseases .
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapid and dose-dependent absorption was observed following oral administration.
- Bioavailability : A study indicated that this compound has high oral bioavailability, which is essential for its therapeutic efficacy .
- Metabolism : The compound demonstrated good metabolic stability in preclinical models, suggesting a low likelihood of rapid degradation in the body .
The pharmacodynamic effects include a significant reduction in stimulated IL-17A release following both single and multiple doses. In preclinical studies, this compound effectively decreased IL-17A levels in both serum and tissue samples from treated animals .
Safety Profile
This compound was generally well tolerated in clinical trials. No significant safety concerns were reported during Phase I studies involving healthy volunteers and patients with moderate to severe plaque psoriasis. Adverse effects were minimal and manageable, indicating a favorable safety profile for further development .
Phase I Trials
- Study D7800C00002 : This study assessed the absolute bioavailability of a single oral dose of this compound. Participants received doses ranging from 4 to 120 mg. The results confirmed rapid absorption and good tolerability .
- Study D7800C00003 : A randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with moderate to severe plaque psoriasis over four weeks. The study aimed to determine whether this compound could significantly reduce psoriasis symptoms compared to placebo .
Results Summary
Study Identifier | Design | Population | Key Findings |
---|---|---|---|
D7800C00002 | Phase I | Healthy subjects | Confirmed rapid absorption; well tolerated |
D7800C00003 | Phase 1b | Psoriasis patients | Evaluated efficacy against placebo; results pending publication |
Research Findings
Recent studies have highlighted the potential of this compound in reducing inflammation associated with autoimmune diseases beyond psoriasis. For instance, it has shown promise in preclinical models for conditions like rheumatoid arthritis and multiple sclerosis due to its ability to modulate Th17 cell activity and cytokine production .
属性
IUPAC Name |
(1R)-2-acetyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F6N2O5S/c1-11(30)29-10-12-9-15(35(2,33)34)7-8-16(12)17(29)18(31)28-14-5-3-13(4-6-14)19(32,20(22,23)24)21(25,26)27/h3-9,17,32H,10H2,1-2H3,(H,28,31)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYZXEPEVBXNNA-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F6N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101291-07-8 | |
Record name | AZD-0284 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101291078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-0284 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4XF6VU2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。